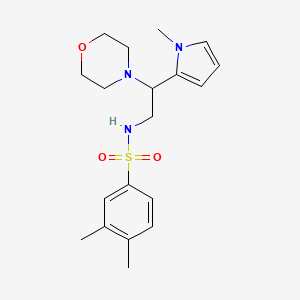

3,4-dimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide, also known as JNJ-26854165, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent anti-cancer activity, making it a promising candidate for the treatment of various types of cancer.

Scientific Research Applications

Analytical Techniques

One study discusses methods for determining aliphatic amines in wastewater and surface water using derivatization with benzenesulfonyl chloride, showcasing the importance of benzenesulfonamides in environmental analysis (Sacher, Lenz, & Brauch, 1997).

Medicinal Chemistry and Drug Discovery

- The synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives containing the dimethylsulfonamide moiety has been explored for its antimicrobial properties, indicating the role of such compounds in developing new therapeutic agents (Hassan et al., 2009).

- Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides have been studied as inhibitors of carbonic anhydrases, highlighting the potential of benzenesulfonamides in targeting various isoforms of this enzyme for therapeutic purposes (Vaškevičienė et al., 2019).

Photodynamic Therapy

A study on the new zinc phthalocyanine substituted with benzenesulfonamide derivative groups shows high singlet oxygen quantum yield, demonstrating the potential of these compounds in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Chemistry

The development of sulfonamides incorporating triazine motifs with antioxidant and enzyme inhibitory activity suggests the versatility of benzenesulfonamides in synthesizing compounds with potential therapeutic applications (Lolak et al., 2020).

properties

IUPAC Name |

3,4-dimethyl-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3S/c1-15-6-7-17(13-16(15)2)26(23,24)20-14-19(18-5-4-8-21(18)3)22-9-11-25-12-10-22/h4-8,13,19-20H,9-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNSLMTZXQSCLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-chloro-4-fluorophenyl)-11-((3,4,5-trimethoxyphenyl)imino)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2848336.png)

![3-[(4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2848337.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2848342.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2848343.png)

![N-[2-(diethylamino)-3-phenylpropyl]prop-2-enamide](/img/structure/B2848347.png)

![1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2848354.png)